molecular formula C6H9N2+ B1604526 1-Ethenyl-3-methylimidazol-3-ium CAS No. 29322-86-9

1-Ethenyl-3-methylimidazol-3-ium

Cat. No.: B1604526
CAS No.: 29322-86-9
M. Wt: 109.15 g/mol
InChI Key: VPNMTSAIINVZTK-UHFFFAOYSA-N
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Description

1-Ethenyl-3-methylimidazol-3-ium is a useful research compound. Its molecular formula is C6H9N2+ and its molecular weight is 109.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

For further details, you can refer to the research paper by Johnston et al. titled “Structural and Conformational Analysis of 1-Butyl-3-methylimidazolium Nitrate” . This work sheds light on similar ionic liquids and their structural features.

: Johnston, D.H., Gasbarre, M., & Norris, C.E. (2022). Structural and Conformational Analysis of 1-Butyl-3-methylimidazolium Nitrate. Journal of Chemical Crystallography, 52(2), 140–151. Link

Properties

IUPAC Name

1-ethenyl-3-methylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2/c1-3-8-5-4-7(2)6-8/h3-6H,1H2,2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNMTSAIINVZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032759
Record name 3-Ethenyl-1-methyl-1H-imidazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29322-86-9, 45534-45-0
Record name NSC115759
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethenyl-1-methyl-1H-imidazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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